

Head-to-head study of Arimoclomol maleate and miglustat in NPC

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Compound of Interest

Compound Name: *Arimoclomol maleate*

Cat. No.: *B1667591*

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A comparative analysis of **Arimoclomol maleate** and miglustat for the treatment of Niemann-Pick disease type C (NPC) is crucial for researchers and drug developers. While both drugs aim to mitigate the progression of this rare, neurodegenerative disease, they employ different mechanisms of action. It is important to note that to date, no direct head-to-head clinical trials comparing the efficacy and safety of Arimoclomol and miglustat have been published. Therefore, this guide provides a comparative overview based on data from their respective key clinical studies.

Efficacy Data

The following tables summarize the efficacy data from the pivotal clinical trials of **Arimoclomol maleate** and miglustat. The data presented is not from a direct comparative study and should be interpreted with caution.

Table 1: **Arimoclomol Maleate** Efficacy Data from the Phase II/III CT-ORZY-NPC-002 Trial

Endpoint	Arimoclomol Group	Placebo Group	Treatment Difference	p-value
Annual Rate of Change in 5-domain NPC Clinical Severity Scale (NPCCSS)				
Overall Population	-1.68	-2.93	1.25	0.074
Patients aged ≥ 4 years	-1.53	-3.27	1.74	0.023
Patients receiving miglustat at baseline	-1.77	-3.42	1.65	0.046

Table 2: Miglustat Efficacy Data from its Pivotal Clinical Trial

Endpoint	Miglustat Group	Control Group	Result
Annual Rate of Change in Horizontal Saccadic Eye Movement (HSEM) Velocity	Improved	Worsened	Statistically significant improvement in HSEM velocity, a marker of neurological disease progression.
Swallowing Capacity	Stabilized	Worsened	A higher proportion of patients in the miglustat group showed stabilized or improved swallowing capacity.
Ambulatory Index	Stabilized	Worsened	Patients on miglustat demonstrated a stabilization in ambulatory function compared to the control group.

Safety and Tolerability

Table 3: Comparative Overview of Common Adverse Events

Adverse Event Category	Arimoclomol Maleate (from CT-ORZY-NPC-002)	Miglustat (from prescribing information)
Gastrointestinal	Diarrhea, nausea, abdominal pain	Diarrhea, flatulence, abdominal pain, weight loss
Neurological	Headache	Tremor, ataxia, dizziness
Other	Insomnia, nasopharyngitis	Thrombocytopenia

Experimental Protocols

Arimoclomol: The CT-ORZY-NPC-002 Study

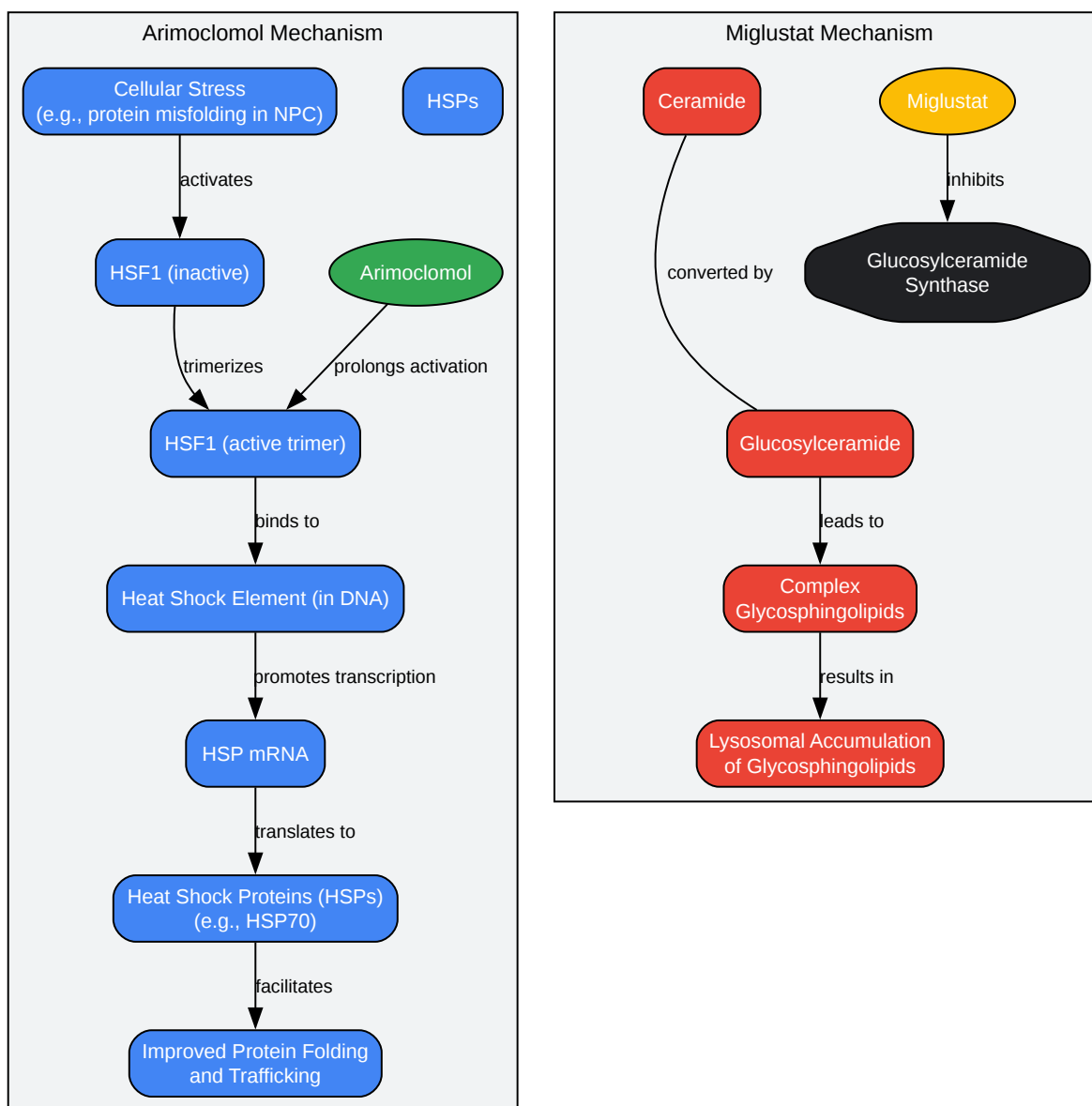
This was a Phase II/III, randomized, double-blind, placebo-controlled trial. The study enrolled 50 patients with NPC, who were randomized in a 2:1 ratio to receive either **Arimoclomol maleate** (400 mg three times daily) or a placebo for 12 months. The primary efficacy endpoint was the mean annual rate of change in the 5-domain NPC Clinical Severity Scale (NPCCSS), which assesses ambulation, cognition, speech, swallow, and fine motor skills. A key secondary endpoint was the change in the concentration of N-palmitoyl-O-phosphocholineserine (NP-509) in plasma, a biomarker of NPC.

Miglustat: Pivotal Trial for NPC

The pivotal trial for miglustat was a 12-month randomized, controlled study involving 29 adult and juvenile patients with NPC. Patients were assigned to receive either miglustat (200 mg three times daily) or standard care. The primary endpoint was the change in the horizontal saccadic eye movement (HSEM) velocity. Secondary endpoints included assessments of swallowing capacity and an ambulatory index. The study was designed to evaluate the effect of miglustat on the progression of clinically relevant neurological symptoms.

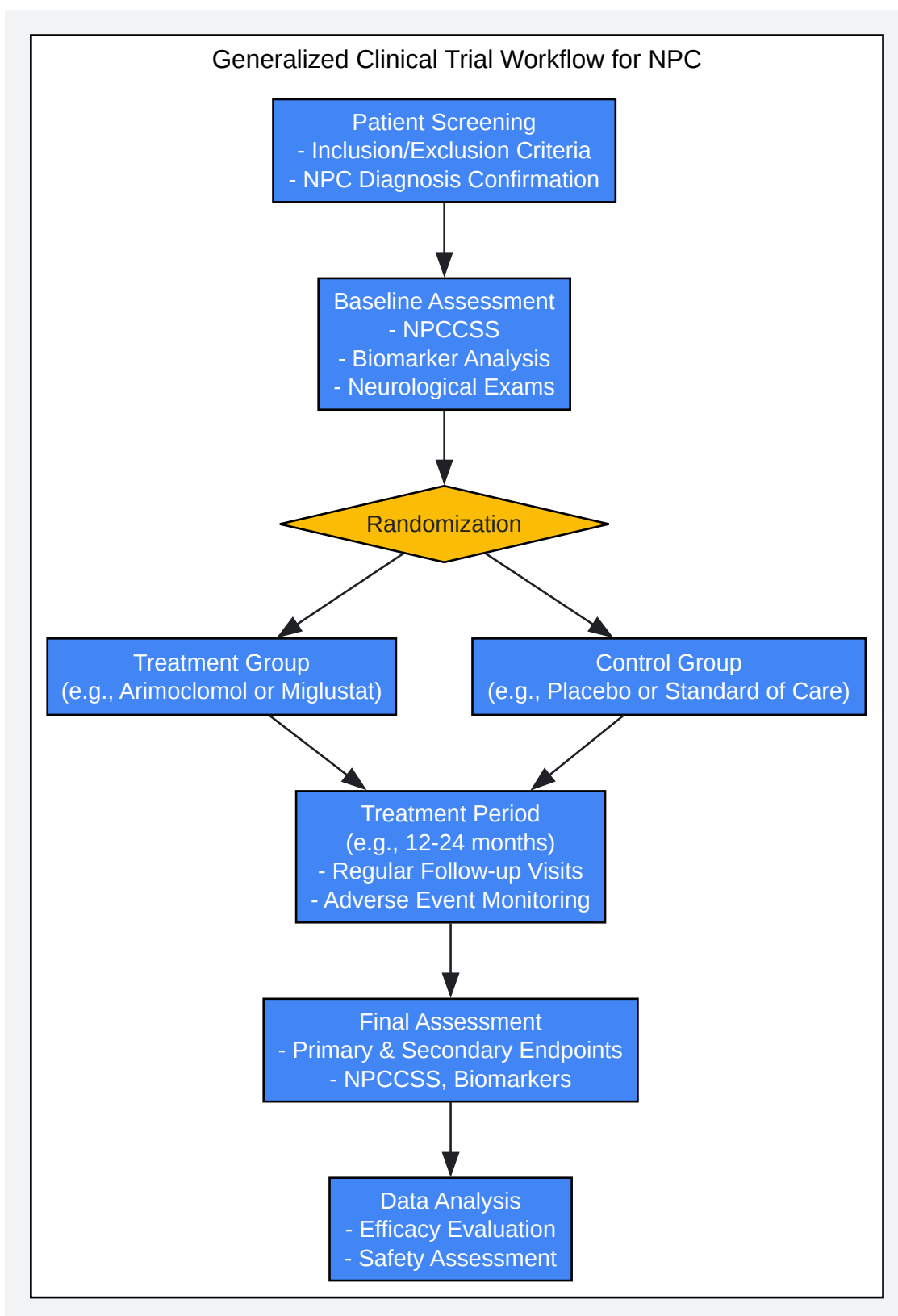
Mechanism of Action and Experimental Workflow

The therapeutic approaches of Arimoclomol and miglustat are distinct. Arimoclomol is a heat shock protein amplifier, while miglustat is a substrate reduction therapy agent.



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Caption: Mechanisms of action for Arimoclomol and Miglustat in NPC.



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Caption: Generalized workflow for NPC clinical trials.

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